molecular formula C8H6N4 B8025629 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B8025629
M. Wt: 158.16 g/mol
InChI Key: SXSNODQCHOUZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS 1638760-92-5) is a high-purity chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 . This pyrrolopyrimidine derivative is a key synthetic building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds . Its molecular scaffold is of significant interest for designing potential therapeutic agents, with related structures being explored for a range of biological activities including antiviral, antibacterial, and neurodegenerative disease applications . The compound is provided with a detailed specification, including a confirmed SMILES code (N#CC1=NC=C2C(N(C)C=C2)=N1) to ensure accurate identification for research purposes . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. All technical data and handling instructions are provided to ensure safe and appropriate use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNODQCHOUZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Methylation

The diol intermediate is first chlorinated using phosphorus oxychloride (POCl₃) in an aromatic solvent such as toluene. Diisopropylethylamine (DIPEA) is added to neutralize HCl generated during the reaction, facilitating the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . Critical parameters include:

  • POCl₃ stoichiometry : 3 equivalents relative to the diol.

  • Temperature : A stepwise increase from 25°C to 105°C over 16 hours.

  • Base : 2 equivalents of DIPEA to ensure complete deprotonation.

Subsequent methylation at the 7-position is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step proceeds via an SN2 mechanism, yielding 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with >85% efficiency.

Cyanation at the 2-Position

The 2-chloro substituent is replaced with a nitrile group using a cyanation agent. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 80°C for 12 hours achieves this transformation. The reaction mechanism involves nucleophilic aromatic substitution, with the nitrile group introduced regioselectively at the 2-position.

Table 1: Reaction Conditions for Cyanation

ParameterValue
SolventDMF
Temperature80°C
Time12 hours
Yield70–75%

Alternative Pathway: Direct Cyclization Strategies

An alternative approach involves constructing the pyrrolo[2,3-d]pyrimidine ring system with pre-installed substituents. For example, tetracyanoethylene serves as a starting material for generating the carbonitrile functionality early in the synthesis.

Cyclization with Methylamine Derivatives

Reaction of tetracyanoethylene with methylamine derivatives under acidic conditions forms the pyrrolo[2,3-d]pyrimidine core. This method avoids the need for post-cyclization functionalization but requires stringent control of pH and temperature to prevent side reactions.

Optimization of Ring-Closing Reactions

Copper-catalyzed Ullmann coupling or palladium-mediated Suzuki reactions are employed to introduce substituents during cyclization. For instance, coupling a brominated pyrrole intermediate with a methylated pyrimidine fragment yields the target compound directly. These methods offer higher atom economy but are less scalable due to reliance on transition metal catalysts.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Chlorination-Substitution7H-pyrrolo[2,3-d]pyrimidine-2,4-diol65–70>95High
Direct CyclizationTetracyanoethylene50–5590Moderate
Metal-Catalyzed CouplingBrominated intermediates60–6592Low

The chlorination-substitution route remains the most widely adopted due to its reliability and scalability, despite requiring multiple steps. Direct cyclization methods, while conceptually elegant, suffer from lower yields and higher costs associated with specialized reagents.

Mechanistic Insights and Challenges

Regioselectivity in Substitution Reactions

The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring directs nucleophilic attack preferentially to the 2- and 4-positions. Steric effects from the 7-methyl group further influence reactivity, favoring substitution at the 2-position for cyanation.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di-cyanation products : Addressed by controlling cyanide stoichiometry.

  • Demethylation : Minimized by using non-aqueous solvents and inert atmospheres.

Environmental and Cost Considerations

Recent advancements focus on greener solvents (e.g., 2-methyltetrahydrofuran) and catalytic reagent recycling to reduce waste. The use of POCl₃ remains a concern due to its toxicity, prompting exploration of alternative chlorinating agents like thionyl chloride (SOCl₂).

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has been identified as a promising scaffold for developing selective inhibitors targeting various kinases, particularly Janus kinases (JAKs) and P21-activated kinases (PAKs).

  • Kinase Inhibition : Research indicates that this compound can inhibit JAK1 and JAK3, which are involved in inflammatory responses and immune regulation. This inhibition is crucial for developing treatments for autoimmune diseases such as rheumatoid arthritis and lupus .
  • Anticancer Potential : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism involves inducing apoptosis through interactions with key proteins like Bcl2 .

Antitubercular Activity

Recent investigations have highlighted the potential of this compound as an antitubercular agent. Derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting its utility in developing new treatments for tuberculosis .

Materials Science

The unique structural properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile make it a candidate for creating novel materials with specific electronic properties. Its ability to form stable complexes with metals can be explored in developing advanced materials for electronic applications .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile demonstrated significant anticancer activity against multiple human cancer cell lines. The derivatives were tested for their cytotoxic effects, revealing IC50 values indicating potent activity against the tested cell lines .

Case Study 2: Antitubercular Properties

In another investigation focusing on its antitubercular properties, derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced the activity against the pathogen, making it a viable candidate for further drug development .

Summary Table of Applications

Application AreaDetails
Medicinal ChemistryDevelopment of kinase inhibitors (JAK1, JAK3) for autoimmune diseases; anticancer agents.
Antitubercular ActivityPotential treatment options against Mycobacterium tuberculosis.
Materials ScienceDevelopment of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The following sections compare 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile with structurally related pyrrolo-pyrimidine derivatives, focusing on structural features , synthetic methods , biological activity , physicochemical properties , and applications .

Structural Features
Compound Name Substituents Core Structure Key Functional Groups
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile Methyl (C7), Carbonitrile (C2) Pyrrolo[2,3-d]pyrimidine –CN (electron-withdrawing), –CH₃ (lipophilic)
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS 1211443-61-6) Chloro (C2), Cyclopentyl (C7), Carboxamide (C6) Pyrrolo[2,3-d]pyrimidine –Cl (leaving group), –CON(CH₃)₂ (polar)
Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine-2-carbonitrile Carbonitrile (C2), Pyrido ring fusion Pyrrolo[1,2-c]pyrimidine fused with pyridine –CN, extended aromaticity
4-(Dimethylamino)-7-methyl-6-(methylthio)-2-oxo-3-(phenylmethyl)-2H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Dimethylamino (C4), Methylthio (C6), Oxo (C2), Phenylmethyl (C3) Pyrrolo[2,3-d]pyrimidine –N(CH₃)₂ (electron-donating), –S–CH₃ (thioether)

Key Observations :

  • The carbonitrile group at C2 in the target compound enhances electrophilicity, facilitating nucleophilic substitutions, whereas chloro (in CAS 1211443-61-6) serves as a leaving group for further functionalization .
  • Methylthio and oxo groups () introduce steric bulk and hydrogen-bonding capacity, altering solubility and target affinity .
Physicochemical Properties
Property Target Compound 2-Chloro-7-cyclopentyl Derivative Morpholine-Fused Analogue
LogP Moderate (~2.5) Higher (~3.8 due to cyclopentyl) Lower (~1.9 due to morpholine)
Solubility Low (CN group) Very low (chloro, cyclopentyl) Moderate (polar morpholine)
pKa ~4.5 (CN) N/A ~8.2 (morpholine N)

Key Insights :

  • The methyl group in the target compound balances lipophilicity, while morpholine () improves aqueous solubility .
  • Chloro and cyclopentyl groups () increase LogP, favoring blood-brain barrier penetration but reducing solubility .

Biological Activity

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound with significant implications in medicinal chemistry, particularly in the development of kinase inhibitors. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is C8H7N3C_8H_7N_3. Its unique structure combines a pyrrole ring fused with a pyrimidine ring, which is crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

The compound acts primarily as an inhibitor of various kinases, which play essential roles in cell signaling pathways. In particular, it has shown promise as an inhibitor of p21-activated kinase 4 (PAK4) and other kinases involved in tumor growth and proliferation. By inhibiting these pathways, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile may induce apoptosis in cancer cells and inhibit their proliferation.

Biological Activity Overview

  • Anticancer Properties :
    • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from pyrrolo[2,3-d]pyrimidines have been reported to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, leading to reduced tumor cell growth .
    • Selectivity : Some derivatives show selective toxicity towards folate receptor-expressing tumors, enhancing their therapeutic potential while minimizing side effects .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile may possess anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation .
  • Antibacterial Activity :
    • Recent investigations into related compounds have indicated potential antibacterial properties against both Gram-positive and Gram-negative bacteria . This suggests a broader spectrum of biological activity beyond anticancer effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups on the pyrrolo[2,3-d]pyrimidine scaffold:

  • Substituents at N-7 and C-5 : Variations in substituents at these positions significantly affect the binding affinity and selectivity towards different kinases .
  • Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding to kinase active sites, improving inhibitory potency .

Case Studies

  • Inhibition of RET Kinase : A series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit RET kinase, which is implicated in various cancers. The most potent compounds exhibited subnanomolar inhibition and demonstrated selectivity over other kinases .
  • Cytotoxicity in Cancer Cell Lines : In vitro studies reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Comparative Analysis

CompoundTarget KinaseIC50 (μM)SelectivityNotes
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrilePAK4<10HighInduces apoptosis
RibociclibCDK4/60.5ModerateEstablished anticancer drug
PalbociclibCDK4/60.6ModerateUsed in breast cancer therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.